Cas no 86298-22-8 (1H-Benzotriazole-1-carboxylic Acid Methyl Ester)

1H-Benzotriazole-1-carboxylic Acid Methyl Ester structure
86298-22-8 structure
Nome del prodotto:1H-Benzotriazole-1-carboxylic Acid Methyl Ester
Numero CAS:86298-22-8
MF:C8H7N3O2
MW:177.160081148148
CID:991526
PubChem ID:4271487

1H-Benzotriazole-1-carboxylic Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • METHYL 1H-BENZOTRIAZOLE-1-CARBOXYLATE, 9
    • 1H-Benzotriazole-1-carboxylic Acid Methyl Ester
    • methyl benzotriazole-1-carboxylate
    • Benzotriazol-1-carbonsaeure-methylester
    • carbomethoxybenztriazole
    • Methyl 1H-benzotriazole-1-carboxylate
    • Methyl ester 1H-benzotriazole-1-carboxylic acid
    • 86298-22-8
    • methyl 1H-benzo[d][1,2,3]triazole-1-carboxylate
    • Methyl 1H-benzotriazole-1-carboxylate, 97%
    • DTXSID40401431
    • SCHEMBL459733
    • Inchi: 1S/C8H7N3O2/c1-13-8(12)11-7-5-3-2-4-6(7)9-10-11/h2-5H,1H3
    • Chiave InChI: DLEZVOPJBSAAGW-UHFFFAOYSA-N
    • Sorrisi: O=C(N1C2C(=CC=CC=2)N=N1)OC

Proprietà calcolate

  • Massa esatta: 177.05400
  • Massa monoisotopica: 177.053826475g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 57Ų

Proprietà sperimentali

  • Punto di fusione: 81-84 °C
  • Solubilità: DCM, Ethyl Acetate
  • PSA: 57.01000
  • LogP: 1.04580

1H-Benzotriazole-1-carboxylic Acid Methyl Ester Informazioni sulla sicurezza

1H-Benzotriazole-1-carboxylic Acid Methyl Ester Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1H-Benzotriazole-1-carboxylic Acid Methyl Ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHENG KE LU SI SHENG WU JI SHU
sc-235652-1 g
Methyl 1H-benzotriazole-1-carboxylate,
86298-22-8
1g
¥278.00 2023-07-10
TRC
B206975-100mg
1H-Benzotriazole-1-carboxylic Acid Methyl Ester
86298-22-8
100mg
$ 161.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-235652-1g
Methyl 1H-benzotriazole-1-carboxylate,
86298-22-8
1g
¥278.00 2023-09-05
TRC
B206975-1g
1H-Benzotriazole-1-carboxylic Acid Methyl Ester
86298-22-8
1g
$ 287.00 2023-04-19

1H-Benzotriazole-1-carboxylic Acid Methyl Ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Toluene
2.1 -
Riferimento
Studies on the thermal decarboxylation of 1-alkoxycarbonylbenzotriazoles
Katritzky, Alan R.; et al, Journal of Physical Organic Chemistry, 1993, 6(10), 567-73

Synthetic Routes 2

Condizioni di reazione
Riferimento
Product class 13: 1,2,3-triazoles
Tome, A. C., Science of Synthesis, 2004, 13, 415-601

Synthetic Routes 3

Condizioni di reazione
Riferimento
Product class 13: 1,2,3-triazoles
Tome, A. C., Science of Synthesis, 2004, 13, 415-601

Synthetic Routes 4

Condizioni di reazione
Riferimento
Studies on the thermal decarboxylation of 1-alkoxycarbonylbenzotriazoles
Katritzky, Alan R.; et al, Journal of Physical Organic Chemistry, 1993, 6(10), 567-73

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Acetonitrile ;  16 h, 50 bar, 70 °C
Riferimento
Carbonylative coupling of N-chloroamines with alcohols: synthesis of esterification reagents
Yin, Zhiping; et al, Organic & Biomolecular Chemistry, 2018, 16(15), 2643-2646

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine Solvents: Dimethylformamide ;  8 h, 95 °C; 95 °C → rt
Riferimento
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA
Zhao, Sheng-Yin; et al, Synthetic Communications, 2012, 42(1), 128-135

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -70 °C
1.2 1 h, -70 °C → rt
1.3 Reagents: Water
Riferimento
On the properties of the anions derived from α-deprotonation of α-(o-carboran-1-yl)- and α-ferrocenyl-1-alkylbenzotriazoles
Moiseev, S. K.; et al, Russian Chemical Bulletin, 2012, 61(10), 1933-1942

Synthetic Routes 8

Condizioni di reazione
Riferimento
Product class 13: 1,2,3-triazoles
Tome, A. C., Science of Synthesis, 2004, 13, 415-601

Synthetic Routes 9

Condizioni di reazione
1.1 22 °C
Riferimento
Bis(1H-benzotriazol-1-yl)-methanone
Rachwal, Stanislaw, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 10

Condizioni di reazione
1.1 rt
Riferimento
Bis(1H-benzotriazol-1-yl)-methanone
Rachwal, Stanislaw, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Routes 11

Condizioni di reazione
Riferimento
Product class 13: 1,2,3-triazoles
Tome, A. C., Science of Synthesis, 2004, 13, 415-601

Synthetic Routes 12

Condizioni di reazione
1.1 -
2.1 rt
Riferimento
Bis(1H-benzotriazol-1-yl)-methanone
Rachwal, Stanislaw, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Routes 13

Condizioni di reazione
1.1 -
2.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Acetonitrile ;  16 h, 50 bar, 70 °C
Riferimento
Carbonylative coupling of N-chloroamines with alcohols: synthesis of esterification reagents
Yin, Zhiping; et al, Organic & Biomolecular Chemistry, 2018, 16(15), 2643-2646

Synthetic Routes 14

Condizioni di reazione
1.1 -
2.1 rt
Riferimento
Bis(1H-benzotriazol-1-yl)-methanone
Rachwal, Stanislaw, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

1H-Benzotriazole-1-carboxylic Acid Methyl Ester Raw materials

1H-Benzotriazole-1-carboxylic Acid Methyl Ester Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd